In Vivo Duration of Action: ILys8 vs. IOrn8 in Degarelix Analogues
In the degarelix series, replacing the Nε-isopropyl-lysine (ILys) residue at position 8 with isopropyl-ornithine (IOrn, one methylene shorter) yields analogue 18 with an identical in vitro potency (IC50 = 1.72 nM for IOrn8 vs. 1.64 nM for ILys8 degarelix) but a markedly shorter duration of LH suppression in the castrated male rat model. Degarelix (ILys8) inhibits LH release >80% for more than 96 hours, meeting the 'very long' duration criterion, whereas IOrn8 analogue 18 is only 'long' acting, inhibiting LH >80% for at least 72 h but failing to sustain suppression to the 96 h time point [1].
| Evidence Dimension | Duration of LH inhibition in castrated male rat assay (50 µg/rat sc, 5% mannitol) |
|---|---|
| Target Compound Data | Degarelix (ILys8): IC50 = 1.64 nM; Duration = 'Very long' (>96 h inhibition >80%) |
| Comparator Or Baseline | Analogue 18 (IOrn8): IC50 = 1.72 nM; Duration = 'Long' (≥72 h but <96 h at >80% inhibition) |
| Quantified Difference | Duration difference of at least 24 h (>96 h vs. ≤72 h); IC50 difference = 0.08 nM (non-significant) |
| Conditions | Reporter gene assay in HEK-293 cells expressing human GnRH receptor (IC50); castrated male rat LH suppression test (duration) |
Why This Matters
For drug development programs aiming for once-monthly or longer depot formulations, the >96 h duration of action conferred by ILys is a critical advantage over IOrn, which loses efficacy approximately 24 h earlier.
- [1] Rivier JE, et al. Iterative Approach to the Discovery of Novel Degarelix Analogues: Substitutions at Positions 3, 7 and 8. Part II. J Med Chem. 2005;48(15):4851–4860 (Table 1; analytes 2 and 18). DOI: 10.1021/jm050134t. View Source
